molecular formula C8H8N2O5 B3037640 5-acetoacetyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 51291-13-5

5-acetoacetyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3037640
CAS RN: 51291-13-5
M. Wt: 212.16 g/mol
InChI Key: IBHCWZLZHFCJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetoacetyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-acetoacetyl-2,4,6-trihydropyrimidine (AATP), is a heterocyclic organic compound that has attracted much interest due to its unique structural and electronic properties. It is a versatile building block for the synthesis of a variety of organic compounds and has been used in a wide range of scientific research applications.

Scientific Research Applications

AATP has been used in a wide range of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the study of enzyme kinetics. It has also been used as a model compound for studying the structure and reactivity of heterocyclic molecules.

Mechanism of Action

The mechanism of action of AATP is not fully understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction with a nucleophile, such as a hydrazine or an amine, resulting in the formation of a five-membered ring. This reaction is believed to be the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of AATP have not been extensively studied. However, it has been shown to have a mild antifungal effect, as well as a mild antibacterial effect. In addition, it has been reported to have a weak inhibitory effect on the enzyme monoamine oxidase, which may have implications for the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

AATP has several advantages for lab experiments, including its low cost and its easy availability. In addition, it is a relatively stable compound and is not easily degraded by heat or light. However, it should be noted that AATP is an air-sensitive compound and should be handled with care.

Future Directions

Due to its unique structural and electronic properties, AATP has the potential to be used in a variety of scientific research applications. Potential future directions include the synthesis of organic compounds, the synthesis of pharmaceuticals, and the study of enzyme kinetics. Additionally, further research into the biochemical and physiological effects of AATP may have implications for the treatment of certain neurological disorders.

properties

IUPAC Name

5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-3(11)2-4(12)5-6(13)9-8(15)10-7(5)14/h5H,2H2,1H3,(H2,9,10,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCWZLZHFCJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1C(=O)NC(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetoacetyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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